6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside
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Overview
Description
6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Preparation Methods
The synthesis of 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside involves several steps. One common method includes the Vorbrüggen glycosylation reaction, where a purine base is glycosylated with a protected sugar derivative under acidic conditions . The reaction conditions typically involve the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and an anhydrous solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the purine ring or the sugar moiety.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study nucleoside metabolism and DNA synthesis.
Medicine: This compound has shown potential in cancer research due to its antitumor activity.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair .
Comparison with Similar Compounds
Similar compounds to 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside include:
6-Chloro-2-iodo-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine: Another purine nucleoside analog with broad antitumor activity.
2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-Methyl-beta-D-ribofuranosyl)]-9H-purine: A similar compound used in nucleoside analog research.
6-Chloro-9-beta-D-(2,3-isopropylidene)xylo-furanoside: A compound with similar structural features and applications.
The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis in cancer cells, making it a valuable tool in cancer research and treatment .
Properties
IUPAC Name |
[4-acetyloxy-3-benzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O7/c1-15(32)36-21-20(38-26(34)17-10-6-3-7-11-17)18(12-35-25(33)16-8-4-2-5-9-16)37-24(21)31-14-30-19-22(27)28-13-29-23(19)31/h2-11,13-14,18,20-21,24H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAHWQYBPHENMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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